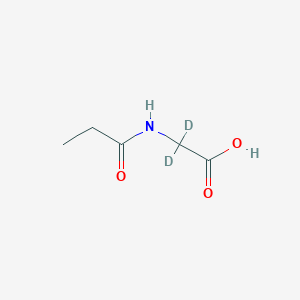
SARS-CoV-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-IN-4 is a novel compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for causing COVID-19. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent against the virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-IN-4 involves multiple steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are still under development. the process is expected to involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
SARS-CoV-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where functional groups are replaced with others to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced inhibitory effects against the SARS-CoV-2 main protease.
科学研究应用
SARS-CoV-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its effects on viral replication and protein synthesis.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2.
Industry: Could be developed into antiviral drugs for large-scale production and distribution.
作用机制
SARS-CoV-IN-4 exerts its effects by binding to the active site of the SARS-CoV-2 main protease (Mpro), thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and maturation . The molecular targets include the catalytic residues within the protease’s active site, and the pathways involved are those related to viral replication.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: Another antiviral that inhibits viral replication by inducing mutations in the viral RNA.
Paxlovid: A combination of nirmatrelvir and ritonavir, which inhibits the SARS-CoV-2 main protease.
Uniqueness
SARS-CoV-IN-4 is unique in its specific inhibition of the SARS-CoV-2 main protease, making it a promising candidate for targeted antiviral therapy. Unlike other compounds that target different viral proteins or induce mutations, this compound directly inhibits the protease, which is crucial for viral replication .
属性
分子式 |
C28H31ClN12O11S |
|---|---|
分子量 |
779.1 g/mol |
IUPAC 名称 |
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-[2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyethyl]-4-chloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C28H31ClN12O11S/c29-13-2-1-12(5-14(13)41(46)47)53(48,49)38(6-15-19(43)21(45)27(51-15)39-10-36-17-23(30)32-8-34-25(17)39)3-4-50-22-20(44)16(7-42)52-28(22)40-11-37-18-24(31)33-9-35-26(18)40/h1-2,5,8-11,15-16,19-22,27-28,42-45H,3-4,6-7H2,(H2,30,32,34)(H2,31,33,35)/t15-,16-,19-,20-,21-,22-,27-,28-/m1/s1 |
InChI 键 |
STBVZHYGQWMMTR-DWVGVLABSA-N |
手性 SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)CC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




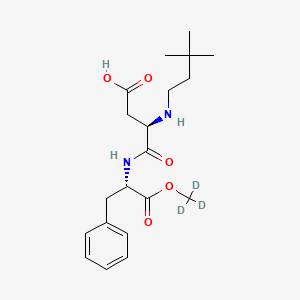
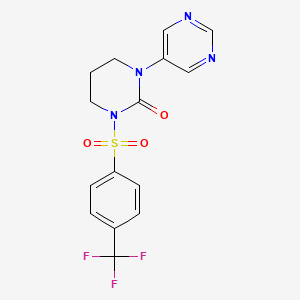
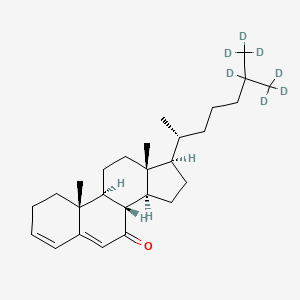
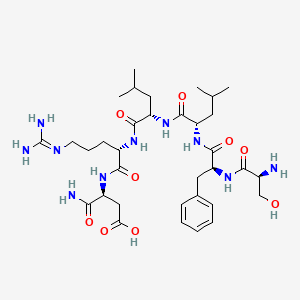
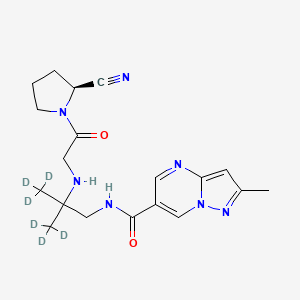

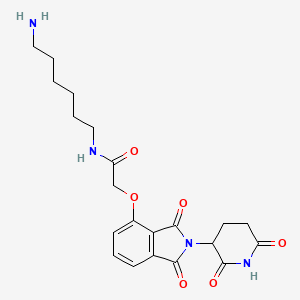

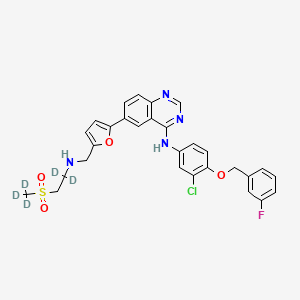
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
